2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNZMKMDOLPXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical Pathways
The inhibition of GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and differentiation. Inhibition of GSK-3β can lead to the accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus and activate the transcription of Wnt target genes.
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide , with the CAS number 1190014-12-0 , has emerged as a significant subject of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.4 g/mol . The structural features include a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O6 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1190014-12-0 |
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Derivatives of benzodioxole have shown efficacy against M. tuberculosis, suggesting that modifications in the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains.
A study evaluating the antibacterial activity of related compounds found that specific substitutions could modulate both efficacy and cytotoxicity without compromising microbial selectivity. These findings imply that this compound may also possess potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrazines has been extensively studied. Key findings include:
- Inhibition of Cancer Cell Proliferation : Compounds with similar scaffolds have demonstrated inhibitory effects on cancer cell proliferation across various cell lines. Modifications in the side chains can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.
In vitro studies have shown that certain derivatives can effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several derivatives based on the pyrazolo[1,5-a]pyrazine scaffold. The results indicated that specific modifications led to increased activity against resistant strains of bacteria.
- Anticancer Properties : Research conducted at a prominent cancer research institute demonstrated that a closely related compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural optimization for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
